3-Bromo-4,4-dimethylpentanamide
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Overview
Description
3-Bromo-4,4-dimethylpentanamide is an organic compound with the molecular formula C7H14BrNO It is a brominated derivative of pentanamide, characterized by the presence of a bromine atom at the third carbon and two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4-dimethylpentanamide typically involves the bromination of 4,4-dimethylpentanamide. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds through the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 4,4-dimethylpentanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: 4,4-Dimethylpentanamide derivatives with various functional groups.
Reduction: 4,4-Dimethylpentanamide.
Oxidation: 3-Bromo-4,4-dimethylpentanoic acid.
Scientific Research Applications
3-Bromo-4,4-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of substitution and radical reactions.
Medicine: Research into brominated amides for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4,4-dimethylpentanamide involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, brominated compounds can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
4,4-Dimethylpentanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4,4-dimethylpentanoic acid: An oxidized derivative with different chemical properties and applications.
4-Bromo-4,4-dimethylpentanamide: A positional isomer with the bromine atom at a different location, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4,4-dimethylpentanamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both the bromine atom and the dimethyl groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
7499-05-0 |
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Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
3-bromo-4,4-dimethylpentanamide |
InChI |
InChI=1S/C7H14BrNO/c1-7(2,3)5(8)4-6(9)10/h5H,4H2,1-3H3,(H2,9,10) |
InChI Key |
AWVMEYUARNWQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)N)Br |
Origin of Product |
United States |
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